molecular formula C23H20FN3O3 B11443374 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B11443374
M. Wt: 405.4 g/mol
InChI Key: OCJLUVDVNPHFOZ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include heating the mixture at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction efficiency and yield . The use of microwave-assisted organic reactions is also common due to its simplicity, greater selectivity, and rapid synthesis capabilities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as a CDK inhibitor by binding to the active site of the enzyme and preventing its activity . This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide is unique due to its specific structural features, including the presence of a fluorophenyl group and a dimethoxybenzamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H20FN3O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H20FN3O3/c1-14-10-11-27-20(12-14)25-21(15-4-7-17(24)8-5-15)22(27)26-23(28)16-6-9-18(29-2)19(13-16)30-3/h4-13H,1-3H3,(H,26,28)

InChI Key

OCJLUVDVNPHFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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